3-Hydroxy-3-methylcyclobutanecarboxylic acid

Description

BenchChem offers high-quality 3-Hydroxy-3-methylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-3-methylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-3-methylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHHQJYZGSYSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717722 |

Source

|

| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16286-86-5 |

Source

|

| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-hydroxy-3-methylcyclobutanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-3-methylcyclobutanecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and development, small molecule building blocks with unique three-dimensional structures are of paramount importance. 3-hydroxy-3-methylcyclobutanecarboxylic acid, a functionalized cyclobutane, represents a significant scaffold for introducing rigidity and specific vectoral properties into larger molecules. Its application as a building block for PROTACs (Proteolysis Targeting Chimeras) and other protein degraders highlights its relevance to researchers in medicinal chemistry.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and field-proven experimental protocols for their validation.

Molecular Identity and Structural Characteristics

3-hydroxy-3-methylcyclobutanecarboxylic acid is a saturated carbocyclic compound featuring a four-membered ring substituted with a hydroxyl, a methyl, and a carboxylic acid group. These functional groups dictate its chemical reactivity and physical properties, particularly its polarity and hydrogen bonding capabilities.

| Property | Value | Source |

| CAS Number | 16286-86-5 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| Canonical SMILES | CC1(C(CC1)C(=O)O)O | |

| InChI Key | Not readily available |

Thermodynamic and Physical Properties

The physical state and thermal behavior of a compound are foundational to its handling, formulation, and storage. While experimental data for 3-hydroxy-3-methylcyclobutanecarboxylic acid is limited in publicly available literature, predicted values provide a useful baseline for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 270.4 ± 33.0 °C | [2] |

| Density | 1.319 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature or 2-8°C | [1][2] |

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point (Tₘ), which is indicative of purity.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 3-hydroxy-3-methylcyclobutanecarboxylic acid into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a rate of 10°C/min up to a temperature sufficiently above the expected melting point (e.g., 200°C).

-

Use an inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Acidity and Dissociation (pKa)

The pKa, or acid dissociation constant, is a critical parameter in drug development, influencing a molecule's solubility, absorption, distribution, and receptor-binding characteristics.[3] The carboxylic acid moiety is the primary acidic center in this molecule.

While a specific experimentally determined pKa value for 3-hydroxy-3-methylcyclobutanecarboxylic acid is not available in the cited literature, the pKa for aliphatic carboxylic acids typically falls in the range of 4.0-5.0.[4] The exact value is influenced by the electron-withdrawing effect of the hydroxyl group and the overall ring strain. Experimental determination is essential for accurate characterization.

Caption: Figure 1. Dissociation equilibrium of a carboxylic acid.

Protocol 2: pKa Determination by Potentiometric Titration

Rationale: This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa corresponds to the pH at which the acid is 50% ionized (the half-equivalence point).

Methodology:

-

Solution Preparation: Prepare an aqueous solution of 3-hydroxy-3-methylcyclobutanecarboxylic acid of known concentration (e.g., 0.01 M). If aqueous solubility is limited, a co-solvent system (e.g., water-methanol) can be used, but the resulting pKa will be an apparent pKa (pKaapp).

-

Titration Setup:

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Immerse a calibrated pH electrode and a micro-burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).

-

Stir the solution gently.

-

-

Titration Execution: Add the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest point of the curve) has been added.

Spectroscopic Profile

Spectroscopy provides a fingerprint of the molecular structure, confirming identity and providing insights into the chemical environment of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5][6]

-

O-H Stretch (Alcohol): A moderately broad band typically around 3200-3600 cm⁻¹, which may be masked by the broader carboxylic acid O-H stretch.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1690-1760 cm⁻¹.[6] For a saturated, dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[5][7]

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[6]

Protocol 3: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

Rationale: ATR-IR is a rapid and convenient method for obtaining high-quality spectra of solid or liquid samples with minimal preparation.

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 3-hydroxy-3-methylcyclobutanecarboxylic acid directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum of absorbance or transmittance versus wavenumber can then be analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

-

-COOH Proton: A broad singlet, typically far downfield (>10 ppm, often around 12 ppm). Its chemical shift is highly dependent on concentration and solvent.[7] This peak will disappear upon shaking the sample with D₂O.

-

-OH Proton: A broad singlet whose chemical shift is variable and also disappears upon D₂O exchange.

-

Cyclobutane Protons (-CH₂- and -CH-): A series of complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). Protons alpha to the carbonyl group will be further downfield.[8]

-

Methyl Protons (-CH₃): A singlet in the upfield region (approx. 1.0-1.5 ppm).

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (-COOH): A peak in the highly deshielded region of 165-185 ppm.[5][7]

-

Quaternary Carbon (C-OH): A peak in the 60-80 ppm range.

-

Cyclobutane Carbons (-CH₂- and -CH-): Peaks in the aliphatic region (approx. 20-50 ppm).

-

Methyl Carbon (-CH₃): A peak in the upfield aliphatic region (approx. 15-25 ppm).

Caption: Figure 2. General workflow for NMR spectroscopy.

Conclusion and Future Directions

3-hydroxy-3-methylcyclobutanecarboxylic acid is a valuable building block for medicinal chemistry, offering a rigid scaffold with versatile functional handles. This guide has synthesized the available data and presented standardized protocols for the empirical determination of its key physicochemical properties. For drug development professionals, the precise experimental validation of parameters like pKa and solubility is a critical next step. Such data will be instrumental in designing novel therapeutics, including advanced protein degraders, and in building robust structure-activity relationships (SAR).

References

-

BioOrganics. (n.d.). Product List. Retrieved from [Link]

-

Stand-Bio. (n.d.). |1159977-41-9|. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011). Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.

-

Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-hydroxy-, methyl ester, (S)- (CAS 53562-86-0). Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

ChemBK. (n.d.). Cyclobutanecarboxylic acid, 3-hydroxy-1-phenyl-, methyl ester, cis-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutanecarboxylic acid, 3-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.

-

Pharmaffiliates. (n.d.). CAS No : 1159977-09-9 | Product Name : 3-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)phenol. Retrieved from [Link]

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 28(5), 2119.

-

Bloom Tech. (2024). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3-hydroxy-3-Methylcyclobutanecarboxylic acid CAS#: 16286-86-5 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. gissmo.bmrb.io [gissmo.bmrb.io]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

stereochemistry of 3-hydroxy-3-methylcyclobutanecarboxylic acid

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Abstract

The spatial arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug discovery and materials science. Molecules with identical chemical formulas but different three-dimensional structures, known as stereoisomers, can exhibit profoundly different biological activities and physical properties.[1][2][3] This guide provides a comprehensive technical overview of the , a valuable chiral building block. We will explore its molecular structure, the relationships between its stereoisomers, strategies for their synthesis and separation, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's stereochemical landscape.

The Stereochemical Landscape: Understanding the Isomers

3-Hydroxy-3-methylcyclobutanecarboxylic acid possesses two stereogenic centers: the carbon atom bearing the carboxylic acid group (C1) and the carbon atom bearing the hydroxyl and methyl groups (C3). The presence of two stereocenters gives rise to a total of four possible stereoisomers (2n, where n=2).

These four isomers exist as two pairs of enantiomers:

-

(1R,3R)-3-hydroxy-3-methylcyclobutanecarboxylic acid and (1S,3S)-3-hydroxy-3-methylcyclobutanecarboxylic acid are enantiomers.

-

(1R,3S)-3-hydroxy-3-methylcyclobutanecarboxylic acid and (1S,3R)-3-hydroxy-3-methylcyclobutanecarboxylic acid are enantiomers.

The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. For instance, the (1R,3R) isomer is a diastereomer of the (1R,3S) and (1S,3R) isomers.

These diastereomeric relationships also define the cis and trans configurations of the cyclobutane ring.

-

cis isomers : The hydroxyl and carboxyl groups are on the same face of the ring. This corresponds to the (1R,3S) and (1S,3R) pair.

-

trans isomers : The hydroxyl and carboxyl groups are on opposite faces of the ring. This corresponds to the (1R,3R) and (1S,3S) pair.

Because diastereomers possess different physical properties, the cis and trans pairs can be separated using standard laboratory techniques like chromatography. Enantiomers, however, share identical physical properties in an achiral environment, necessitating specialized resolution methods.

Synthesis and Stereoselective Strategies

The primary route to synthesizing 3-hydroxy-3-methylcyclobutanecarboxylic acid involves the reaction of a methylating Grignard reagent, such as methylmagnesium bromide, with 3-oxocyclobutane-1-carboxylic acid.[4] This nucleophilic addition to the ketone carbonyl creates the tertiary alcohol at the C3 position.

This standard synthesis typically yields a mixture of the cis and trans diastereomers, as the Grignard reagent can attack the planar carbonyl from either face of the ring.[4] Without chiral control, a racemic mixture of all four stereoisomers is produced. Achieving stereocontrol is paramount for isolating a single, desired isomer. This can be approached through two primary strategies: asymmetric synthesis or the separation of a racemic mixture. Asymmetric synthesis, which employs chiral catalysts or auxiliaries to favor the formation of one stereoisomer, is a highly efficient method for obtaining enantiomerically pure compounds.[5]

Separation and Resolution: Isolating Pure Stereoisomers

Given that synthesis often produces a mixture of isomers, robust separation and resolution protocols are critical. The process is bifurcated based on the type of isomers being separated.

Separation of Diastereomers

The cis and trans diastereomers have distinct physical properties, including polarity, solubility, and melting points. This allows for their separation using standard chromatographic techniques, most commonly silica gel column chromatography. The difference in spatial arrangement leads to differential interactions with the stationary phase, enabling their distinct elution.

Resolution of Enantiomers

Resolving enantiomers from a racemic mixture is a more intricate challenge that requires a chiral environment.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.[6][7] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[7]

-

Diastereomeric Salt Formation: This classic resolution method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (e.g., (+)-cinchonidine, (R)-1-phenylethylamine).[8] This reaction forms a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[8][9] After separation, acidification of the individual diastereomeric salts regenerates the pure enantiomers of the acid.

Analytical Characterization and Structural Elucidation

Unambiguous characterization of each stereoisomer is essential to confirm its identity and purity. A combination of spectroscopic and crystallographic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for distinguishing between diastereomers.

-

¹H and ¹³C NMR: The cis and trans isomers will exhibit distinct NMR spectra. Due to the different spatial relationships between the substituents, the chemical shifts of the ring protons and carbons, as well as the proton-proton coupling constants (J-values), will differ significantly.[10][11]

-

Chiral Analysis by NMR: While standard NMR cannot differentiate enantiomers, the use of chiral derivatizing agents (CDAs), such as Mosher's acid, can be used to determine enantiomeric excess (ee).[12] The CDA reacts with both enantiomers to form a mixture of diastereomers, which will show distinct signals in the NMR spectrum, allowing for their quantification.

| Technique | Application for 3-hydroxy-3-methylcyclobutanecarboxylic acid | Key Insights |

| ¹H, ¹³C NMR | Differentiate cis and trans diastereomers. | Provides distinct chemical shifts and coupling constants based on relative stereochemistry.[10][13] |

| NMR with Chiral Derivatizing Agents | Determine enantiomeric excess (ee) of a sample. | Creates diastereomeric derivatives that are distinguishable by NMR.[12] |

| Chiral HPLC | Separate and quantify all four stereoisomers. | Provides retention times for each isomer, allowing for determination of both diastereomeric ratio and enantiomeric excess.[6] |

| X-ray Crystallography | Determine the absolute configuration of a single stereoisomer. | Provides an unambiguous 3D molecular structure, confirming the R/S and cis/trans assignments.[14][15] |

X-ray Crystallography

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a chiral molecule.[14][15] By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure stereoisomer, a precise electron density map can be generated.[14] This map reveals the exact spatial coordinates of every atom, providing definitive proof of its absolute configuration (e.g., 1R,3R). The primary challenge of this technique is the need to grow a high-quality single crystal suitable for diffraction.[15]

Pharmacological and Industrial Significance

The stereochemistry of active pharmaceutical ingredients (APIs) is critically important, as different enantiomers can have widely varying pharmacological and toxicological profiles.[1][3][16] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or cause adverse effects.[2][17]

Derivatives of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid have been investigated as components of pharmacologically active agents, including kinase inhibitors.[4] Therefore, the ability to synthesize and isolate specific stereoisomers of this compound is crucial for developing stereochemically pure drugs. This allows for the optimization of therapeutic efficacy while minimizing potential side effects associated with other isomers.

Experimental Protocols

Protocol 1: Resolution of (±)-trans-3-hydroxy-3-methylcyclobutanecarboxylic acid via Diastereomeric Salt Formation

Causality: This protocol leverages the principle that reacting a racemic mixture with a single enantiomer of another chiral compound creates diastereomers with different physical properties, enabling their separation.

-

Salt Formation: Dissolve one equivalent of the racemic trans-acid mixture in hot ethyl acetate. In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral base (e.g., (R)-(+)-α-phenylethylamine) in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add the chiral base solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate. The filtrate contains the more soluble diastereomeric salt.

-

Recrystallization: Recrystallize the collected solid from a minimal amount of hot ethyl acetate to improve diastereomeric purity. Monitor purity using polarimetry or chiral HPLC.

-

Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with 2M HCl to a pH of ~2.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Isolation of Enantiomer: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield one enantiomer of the trans-acid.

-

Repeat for the Other Enantiomer: The other enantiomer can be recovered from the filtrate (from step 3) by acidification and extraction, or by using the opposite enantiomer of the chiral base.

Protocol 2: Analytical Chiral HPLC for Purity Assessment

Causality: This protocol uses a chiral stationary phase to create a transient, diastereomeric interaction with the enantiomers, causing them to travel through the column at different rates for effective separation and quantification.

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA) (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio should be optimized for best resolution.

-

Sample Preparation: Dissolve a small amount (~1 mg/mL) of the acid in the mobile phase.

-

Injection: Inject 5-10 µL of the sample onto the column.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Analysis: The enantiomers will appear as two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Conclusion

The presents a rich field of study with direct implications for medicinal chemistry and materials science. A thorough understanding of its four distinct stereoisomers, coupled with robust methods for their synthesis, separation, and characterization, is fundamental for any researcher working with this versatile chiral building block. The protocols and analytical strategies detailed in this guide provide a solid foundation for harnessing the specific properties of each unique stereoisomer, paving the way for the development of more precise and effective chemical entities.

References

- ScholarWorks at University of Central Florida (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.

- MDPI (2025). Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors.

- Shodhganga (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.

- Inovine Meetings LLC (2021). Effects of Stereoisomers on Drug Activity.

- BenchChem (2025). NMR Spectroscopic Analysis of 3-hydroxy-3-methylcyclobutanecarbonitrile.

- PubChem (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate.

- Jagiellońskie Centrum Innowacji (2014). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid.

- Organic Syntheses (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-.

- National Institutes of Health (NIH) (n.d.). X-ray crystallography.

- The Cambridge Crystallographic Data Centre (CCDC) (n.d.). X-ray Crystallography.

- MDPI (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- National Institutes of Health (NIH) (n.d.). X-Ray Crystallography of Chemical Compounds.

- ResearchGate (2015). Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers.

- SlidePlayer (n.d.). Stereochemistry and biological activity of drugs.

- TCI Chemicals (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

- National Institutes of Health (NIH) (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.

- SAGE Publications Inc. (2025). Absolute Stereochemistry of the β-Hydroxy Acid Unit in Hantupeptins and Trungapeptins.

- ResearchGate (2025). Effects of Stereoisomers on Drug Activity.

- World Journal of Chemical Education (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).

- ResearchGate (n.d.). Chiral Separation Principles.

- PubMed (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester.

- PubChem (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid.

- ResearchGate (n.d.). Summary of X-ray diffraction data.

- National Institutes of Health (NIH) (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.

- ResearchGate (n.d.). X‐ray crystallographic structures of a) 2, b) 3 a and c) 3 b.

- PubChem (n.d.). 3-Hydroxy-2-methylcyclobutan-1-one.

- National Institutes of Health (NIH) (n.d.). Methyl 3-hydroxy-3-methylbutanoate.

- Scientific & Academic Publishing (n.d.). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I).

- ResearchGate (2025). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I).

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]

- 11. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Framework for Biological Characterization: The Case of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Abstract

While 3-hydroxy-3-methylcyclobutanecarboxylic acid is not associated with a specific, well-documented biological activity in public-domain literature, its structural motif—a rigid, three-dimensional cyclobutane ring—represents a highly valuable scaffold in modern medicinal chemistry. The cyclobutane unit is increasingly incorporated into drug candidates to enhance potency, selectivity, metabolic stability, and overall pharmacokinetic profiles.[1][2][3] This guide bypasses a conventional review of known activities to instead provide a comprehensive, actionable framework for the de novo biological characterization of such a novel chemical entity. We present a strategic, multi-tiered approach, from initial computational predictions to a robust in vitro screening cascade and detailed experimental protocols, designed for researchers and drug development professionals seeking to unlock the therapeutic potential of novel building blocks.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of drug discovery, moving beyond "flat" aromatic structures towards molecules with greater three-dimensionality is a critical strategy for improving clinical success rates. The cyclobutane ring, a strained yet stable carbocycle, offers a unique puckered conformation that serves as a powerful tool for medicinal chemists.[1][2] Its incorporation can conformationally restrict flexible molecules, orient key pharmacophores into optimal binding positions, and serve as a non-planar bioisostere for larger cyclic systems or even aromatic rings.[2][3] Marketed drugs like the HCV protease inhibitor boceprevir and the androgen receptor antagonist apalutamide successfully leverage cyclobutane scaffolds to achieve superior potency and pharmacokinetic properties.[1]

3-hydroxy-3-methylcyclobutanecarboxylic acid (HMCBA) embodies these desirable features. It presents a rigid core functionalized with a carboxylic acid (a common pharmacophore and synthetic handle), a hydroxyl group (a hydrogen bond donor/acceptor), and a methyl group (for hydrophobic interactions). Although its primary role is a commercially available building block for PROTACs and other complex molecules, its intrinsic biological potential remains unexplored.[4]

This document outlines a logical and efficient workflow to systematically investigate the biological activity of HMCBA, serving as a template for the characterization of other novel chemical fragments.

Foundational Analysis: In Silico Prediction and Physicochemical Properties

Before committing to resource-intensive wet-lab experiments, a foundational analysis provides essential context and helps generate testable hypotheses.

Physicochemical Data Summary

A clear understanding of a molecule's basic properties is the first step in any characterization pipeline.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [4] |

| Molecular Weight | 130.14 g/mol | [4] |

| CAS Number | 16286-86-5 | [4] |

| Structure | (Chemical Structure) |

Computational Target Prediction: A Hypothesis-Driven Approach

The causality behind starting with computational methods is risk and resource mitigation. In silico screening allows for the rapid, cost-effective exploration of a vast "target space" to prioritize subsequent biological assays.

Methodology:

-

Similarity-Based Screening: Utilize the molecule's SMILES string or chemical structure to query databases like ChEMBL, PubChem, and BindingDB. Search for structurally similar compounds with known biological activities. The underlying principle is that structurally similar molecules often share biological targets.

-

Pharmacophore Modeling: Define a 3D pharmacophore model based on HMCBA's key features (hydrogen bond donor/acceptor, hydrophobic group, negative ionizable group). Screen this model against databases of protein structures to identify potential targets with complementary binding pockets.

-

Reverse Docking: Dock the HMCBA structure against a large panel of known protein binding sites (e.g., the PDBbind database). Targets that consistently show favorable binding energies and interaction geometries become high-priority candidates for experimental validation.

These computational approaches will not provide definitive answers but will generate a ranked list of potential protein targets, transforming a blind screening effort into a focused, hypothesis-driven investigation.

A Strategic Framework for In Vitro Biological Profiling

A tiered screening cascade is the most efficient method to identify, confirm, and characterize biological activity. This self-validating system is designed to eliminate false positives early and build a comprehensive profile of a compound's effects.

Caption: A tiered in vitro screening cascade for novel compounds.

Tier 1: Primary Screening and Hit Triage

-

Objective: To cast a wide net and identify initial, unconfirmed "hits."

-

Protocol:

-

Assay Panel Selection: Screen HMCBA at a single, relatively high concentration (typically 10-20 µM) across a diverse panel of assays. This panel should cover key drug target families like kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

-

Hit Confirmation: Any activity observed in the primary screen must be immediately re-confirmed by re-testing in the same assay format. This step is critical to eliminate experimental errors such as liquid handling mistakes or plate artifacts.

-

Cytotoxicity Counter-Screen: This is a mandatory, self-validating step. The compound must be tested in a general cell viability or cytotoxicity assay (e.g., using a pancreatic cancer cell line or a standard immortalized line like HEK293).[5] Causality: An apparent inhibition in a biochemical assay could be an artifact of the compound causing protein denaturation or cell death, rather than specific target engagement. Running this counter-screen in parallel ensures that any confirmed hits are not simply cytotoxic agents, thereby preventing the pursuit of false leads.[5][6]

-

Tier 2: Potency and Selectivity Profiling

-

Objective: To quantify the potency of confirmed hits and assess their specificity.

-

Protocol:

-

Dose-Response Analysis: Test the compound across a range of concentrations (typically an 8- to 12-point serial dilution) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is calculated. This value is the primary metric of a compound's potency.

-

Selectivity Profiling: A truly valuable hit is not just potent, but also selective. If the hit is a kinase inhibitor, for example, it should be tested against a broad panel of other kinases. High selectivity minimizes the risk of off-target effects and associated toxicity.

-

Exemplar Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To provide a practical, field-proven methodology, we detail a standard protocol for assessing kinase inhibition, a common target class. The ADP-Glo™ (Promega) assay is a luminescence-based system that measures ADP production, a universal product of kinase reactions.

Principle: The amount of ADP produced is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescence signal.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare kinase buffer as recommended by the enzyme manufacturer.

-

Prepare stock solutions of ATP, kinase substrate (e.g., a generic peptide like Kemptide), and the kinase enzyme.

-

Prepare a 10 mM stock of HMCBA in 100% DMSO. Create a serial dilution plate in DMSO for dose-response experiments.

-

-

Kinase Reaction Setup (384-well plate):

-

To each well, add 2.5 µL of the kinase/substrate mix.

-

Add 50 nL of the test compound from the DMSO plate using an acoustic dispenser or pin tool.

-

Controls (Self-Validation):

-

Negative Control (100% Activity): Add 50 nL of pure DMSO.

-

Positive Control (0% Activity): Add 50 nL of a known potent inhibitor for the specific kinase (e.g., Staurosporine).

-

No-Enzyme Control: Wells containing all components except the kinase, to measure background signal.

-

-

Initiate the reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin.

-

Incubate for 30 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the plate on a standard plate-based luminometer.

-

Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Ctrl) / (Signal_Negative_Ctrl - Signal_Positive_Ctrl))

-

Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Future Directions: From Building Block to Lead Compound

Should HMCBA demonstrate confirmed, selective activity in the described screening cascade, the next logical phase is to leverage its role as a chemical building block. A medicinal chemistry campaign would be initiated to establish a Structure-Activity Relationship (SAR).

-

Derivatization Strategy: Systematically modify the functional groups. The carboxylic acid can be converted to esters or amides to probe for interactions in the corresponding space. The methyl group can be replaced with larger alkyl or aryl groups to explore hydrophobic pockets. The hydroxyl group's stereochemistry can be inverted to probe specific hydrogen bonding networks.

-

Goal of Optimization: The goal of this iterative design-make-test cycle is to improve upon the initial hit's potency, selectivity, and drug-like properties (e.g., solubility, cell permeability), ultimately transforming a simple building block into a viable lead candidate for further preclinical development.

Conclusion

3-hydroxy-3-methylcyclobutanecarboxylic acid stands as an exemplary case of a novel chemical entity with high potential stemming from its desirable structural features. While it lacks a documented history of biological activity, this guide provides the comprehensive, scientifically rigorous framework required to systematically uncover and validate any such activity. By integrating computational prediction with a tiered, self-validating in vitro screening cascade, researchers can efficiently triage novel compounds, identify promising hits, and lay the groundwork for successful lead optimization campaigns. This strategic approach is fundamental to navigating the complexities of modern drug discovery and unlocking the therapeutic potential hidden within novel chemical space.

References

-

Ivanov, A. S., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Marine Drugs, 17(10), 583. Available at: [Link]

-

Steen, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2348. Available at: [Link]

-

Radboud Repository. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

-

Ivanov, A. S., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - PubMed Central. Available at: [Link]

-

Zlokarnik, G., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening, 18(7), 806-816. Available at: [Link]

-

Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17751-17761. Available at: [Link]

-

Keane, F. M., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71. Available at: [Link]

-

University of Wisconsin Carbone Cancer Center. (n.d.). In Vitro Screening of New Compounds and Analogs in Cell-Based Assays. Grantome. Available at: [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

-

Grygorenko, O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry. ResearchGate. Available at: [Link]

-

Seebach, D., et al. (1998). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses, 74, 1. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Available at: [Link]

-

CP Lab Safety. (n.d.). 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. Available at: [Link]

-

Quideau, S., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8039. Available at: [Link]

-

Meinert, C., et al. (2021). Chiroptical activity of hydroxycarboxylic acids with implications for the origin of biological homochirality. Scientific Reports, 11(1), 12345. Available at: [Link]

- Google Patents. (2017). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.

- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280-8286. Available at: [Link]

-

MDPI. (2023). Organic Compounds with Biological Activity. Available at: [Link]

-

Kim, J. H., & Kwon, H. J. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Journal of Microbiology and Biotechnology, 17(3), 543-545. Available at: [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available at: [Link]

-

Cichonska, A., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(11), 3170. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (NIH). (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. calpaclab.com [calpaclab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-hydroxy-3-methylcyclobutanecarboxylic acid: A Key Building Block in Modern Drug Discovery

For Immediate Release to the Scientific Community

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and application of 3-hydroxy-3-methylcyclobutanecarboxylic acid. This molecule has emerged as a critical structural component, particularly in the innovative field of targeted protein degradation.

Core Compound Identification and Physicochemical Properties

Chemical Identity:

-

Systematic Name: 3-hydroxy-3-methylcyclobutane-1-carboxylic acid

-

CAS Number: 16286-86-5[1]

-

Molecular Formula: C₆H₁₀O₃[1]

-

Molecular Weight: 130.14 g/mol [1]

-

Structure (SMILES): CC1(O)CC(C1)C(O)=O

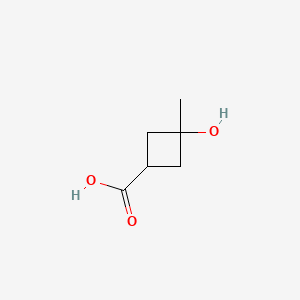

Structural Diagram:

Caption: 2D Structure of 3-hydroxy-3-methylcyclobutanecarboxylic acid.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 16286-86-5 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Solid | (for related compounds) |

| Purity | Typically ≥97% | [1] |

Strategic Importance in Drug Development: The Rise of Cyclobutane Linkers

In contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the linker component is of paramount importance. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[2][3] The linker's structure, length, and rigidity are critical determinants of the efficacy and selectivity of the PROTAC molecule.[4][5]

3-hydroxy-3-methylcyclobutanecarboxylic acid has been identified as a valuable "Protein Degrader Building Block".[1] The cyclobutane scaffold introduces a degree of rigidity and a defined three-dimensional geometry that is often sought after in linker design. This contrasts with more flexible alkyl or PEG linkers, potentially leading to more favorable pre-organization for binding to the target protein and the E3 ligase, a crucial step for forming a stable and productive ternary complex.[] The tertiary alcohol and carboxylic acid functionalities provide versatile handles for synthetic elaboration, allowing for its incorporation into the overall PROTAC structure.

Caption: Role of the building block in the PROTAC development workflow.

Synthesis and Methodologies: A Self-Validating Protocol

The synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid is logically approached via the nucleophilic addition of a methyl organometallic reagent to a suitable 3-oxocyclobutane precursor. The following protocols are based on established chemical principles and synthesis routes for the necessary precursors.

Part A: Synthesis of the Precursor, 3-Oxocyclobutanecarboxylic Acid

A common and reliable method for synthesizing 3-oxocyclobutanecarboxylic acid involves the hydrolysis of a protected intermediate. One such patented method starts from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane.[7]

Experimental Protocol (Based on CN105037130A): [7]

-

Step 1: Cyclization. In a suitable reaction vessel, N,N-dimethylformamide (DMF) and potassium tert-butoxide are combined and cooled in an ice bath. Diisopropyl malonate, dissolved in DMF, is added dropwise. After the addition is complete, the reaction is warmed to room temperature before adding 2,2-dimethoxy-1,3-dibromopropane. The mixture is then heated for an extended period (e.g., to 140°C for 4 days).

-

Step 2: Workup and Isolation of Intermediate. After the reaction, a portion of the DMF is removed by distillation. The mixture is cooled, and water is added, followed by extraction with a nonpolar solvent like n-heptane. The combined organic phases are dried and concentrated under reduced pressure to yield the crude cyclized product A (diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate).

-

Step 3: Hydrolysis and Decarboxylation. The crude product A is added to a flask with water and concentrated hydrochloric acid. The mixture is heated under reflux for an extended period (e.g., 75-80°C for 30h, then 102-106°C for 120h) to effect both the hydrolysis of the esters and the ketal, and the decarboxylation of the resulting malonic acid derivative.

-

Step 4: Final Product Isolation. After the reaction is complete, the solvent is partially boiled off. The remaining solution is extracted with a suitable organic solvent (e.g., dichloromethane). The organic phase is dried over anhydrous sodium sulfate and concentrated to give the crude 3-oxocyclobutanecarboxylic acid, which can be further purified by recrystallization.

Caption: Synthetic workflow from starting materials to the final product.

Part B: Grignard Reaction to Yield 3-hydroxy-3-methylcyclobutanecarboxylic acid

The conversion of the 3-keto group to the 3-hydroxy-3-methyl group is a standard organometallic addition. A Grignard reagent is a suitable choice for this transformation.

Experimental Protocol (Proposed):

-

Step 1: Preparation. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-oxocyclobutanecarboxylic acid in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0°C in an ice bath.

-

Step 2: Grignard Addition. A solution of methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., diethyl ether or THF, typically 1.0-3.0 M) is added dropwise to the stirred solution of the keto acid. A slight excess of the Grignard reagent (e.g., 2.2-2.5 equivalents) is necessary, as the first equivalent will be consumed by the deprotonation of the carboxylic acid.

-

Step 3: Quenching. After the addition is complete, the reaction is stirred at 0°C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Step 4: Workup and Purification. The mixture is acidified with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-hydroxy-3-methylcyclobutanecarboxylic acid.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following table summarizes the expected spectroscopic data for 3-hydroxy-3-methylcyclobutanecarboxylic acid based on its functional groups and data for analogous structures.

Summary of Spectroscopic Data:

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale / Comments |

| ¹H NMR | -COOH | ~10-13 ppm (singlet, broad) | Acidic proton, position is concentration-dependent.[8] |

| Cyclobutane-H | ~2.0-3.0 ppm (multiplets) | Protons on the cyclobutane ring. | |

| -CH₃ | ~1.2-1.5 ppm (singlet) | Methyl group attached to a quaternary carbon. | |

| -OH | Variable (singlet, broad) | Tertiary alcohol proton, may exchange with D₂O. | |

| ¹³C NMR | -C=O | ~175-185 ppm | Carboxylic acid carbonyl carbon.[8] |

| C-OH | ~65-75 ppm | Quaternary carbon bearing the hydroxyl and methyl groups. | |

| Cyclobutane-CH₂ | ~35-45 ppm | Methylene carbons of the cyclobutane ring. | |

| -CH₃ | ~25-30 ppm | Methyl carbon. | |

| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic of a hydrogen-bonded carboxylic acid.[9][10] |

| O-H stretch (alcohol) | Overlapped by the broad acid O-H stretch. | ||

| C-H stretch | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H bonds. | |

| C=O stretch | 1700-1725 cm⁻¹ (strong, sharp) | Carbonyl of a saturated carboxylic acid.[9][10] | |

| C-O stretch | 1210-1320 cm⁻¹ (strong) | C-O single bond of the carboxylic acid and alcohol.[9] |

Conclusion and Future Outlook

3-hydroxy-3-methylcyclobutanecarboxylic acid is a strategically important building block for the synthesis of advanced therapeutic agents. Its rigid, three-dimensional structure and versatile functional handles make it an attractive component for linkers in PROTACs and other drug conjugates. The synthetic routes to this compound are accessible and scalable, relying on well-established organic transformations. As the field of targeted protein degradation continues to expand, the demand for novel, structurally defined linkers will grow, positioning molecules like 3-hydroxy-3-methylcyclobutanecarboxylic acid at the forefront of innovation in medicinal chemistry.

References

- Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 7205.

- Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 10949.

- Bond, M. J., et al. (2021).

- Routledge, T. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 49(17), 6314-6342.

-

Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. Retrieved from [Link]

-

Cresset Group. (2024, May 14). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Retrieved from [Link]

- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

- Hanzl, A., et al. (2020). Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. Molecules, 25(14), 3249.

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Journal of Organic Chemistry. (2017). J. Org. Chem., 82, 3781.

- Organic Letters. (2015). Org. Lett., 17, 5276.

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

University of Massachusetts. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry, 65(17), 11467-11489.

- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.

Sources

- 1. PROTAC Linkers | BroadPharm [broadpharm.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 7. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

solubility and stability of 3-hydroxy-3-methylcyclobutanecarboxylic acid

An In-depth Technical Guide to the Solubility and Stability of 3-hydroxy-3-methylcyclobutanecarboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical data to provide a practical framework for experimental determination. It synthesizes foundational chemical principles with actionable protocols to empower scientists in characterizing this versatile building block. The guide details methodologies for solubility assessment in various solvent systems and outlines a robust forced degradation study to elucidate potential degradation pathways, ensuring the generation of reliable and reproducible data critical for downstream applications.

Introduction and Molecular Overview

3-hydroxy-3-methylcyclobutanecarboxylic acid (CAS: 16286-86-5) is a substituted cyclobutane derivative featuring both a carboxylic acid and a tertiary alcohol functional group.[1] Its rigid, four-membered ring structure makes it an attractive scaffold in medicinal chemistry for introducing three-dimensional character into drug candidates. Understanding its fundamental physicochemical properties—namely solubility and stability—is a prerequisite for its effective use in synthesis, formulation, and biological screening.

The presence of a polar carboxylic acid and a hydrogen-bond-donating hydroxyl group suggests a degree of aqueous solubility, while the strained cyclobutane ring points to potential stability challenges under thermal stress.[2] This guide provides the theoretical basis for these properties and the experimental workflows required for their empirical validation.

Table 1: Core Physicochemical Properties of 3-hydroxy-3-methylcyclobutanecarboxylic acid

| Property | Value / Predicted Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 16286-86-5 | [1] |

| Appearance | Predicted to be a solid at room temperature. | |

| Predicted pKa | ~4-5 (for the carboxylic acid) | [3] |

| Predicted XLogP3 | -0.4 to 0.3 (indicates hydrophilicity) | [4][5] |

Solubility Profile: Theoretical Predictions and Experimental Determination

The solubility of a compound is a critical parameter influencing its reaction kinetics, bioavailability, and formulation feasibility. The structure of 3-hydroxy-3-methylcyclobutanecarboxylic acid contains both hydrophilic (carboxyl, hydroxyl) and lipophilic (cyclobutane ring, methyl group) regions.

Theoretical Solubility Considerations

-

Aqueous Solubility: The carboxyl and hydroxyl groups can participate in hydrogen bonding with water.[6] Carboxylic acids with low molecular weights are generally miscible with water.[6] Solubility is expected to be pH-dependent. At pH values above its pKa (predicted to be ~4-5), the carboxylic acid will be deprotonated to form a highly polar carboxylate anion, significantly increasing its aqueous solubility.[7]

-

Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO due to hydrogen bonding capabilities.[6] Its solubility in non-polar solvents such as hexanes is predicted to be low. The presence of water in some organic solvents can enhance the solubility of carboxylic acids.[8][9]

Experimental Workflow for Solubility Determination

A definitive solubility profile must be determined empirically. The thermodynamic shake-flask method is the gold standard for this purpose. The following protocol outlines the necessary steps.

-

Preparation of Solvent Systems: Prepare a panel of relevant aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Ethyl Acetate).

-

Sample Preparation: Add an excess amount of solid 3-hydroxy-3-methylcyclobutanecarboxylic acid to a known volume of each solvent system in separate vials. Ensure enough solid is present to achieve saturation and that some remains undissolved.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS (see Section 4), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

The following diagram illustrates the logical flow for determining the thermodynamic solubility of the target compound.

Caption: Parallel workflow for forced degradation studies.

Recommended Analytical Methodology

A robust analytical method is required to quantify the compound in solubility and stability samples. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection is a suitable starting point. For definitive identification of degradation products, mass spectrometry (LC-MS) is indispensable. [10]

Proposed HPLC-UV Method

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining small polar and non-polar molecules.

-

Mobile Phase A: 0.1% Formic or Acetic Acid in Water. The acid modifier is crucial for ensuring the carboxylic acid is in its protonated, neutral form, which leads to better peak shape and reproducible retention.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This ensures elution of the polar parent compound and any less polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a low wavelength (e.g., 205-215 nm), as the molecule lacks a strong chromophore. A Diode Array Detector (DAD) is recommended to assess peak purity.

-

Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines before use in formal studies. [11]

Conclusion

While specific experimental data for 3-hydroxy-3-methylcyclobutanecarboxylic acid is not widely published, a strong predictive framework can be established based on its constituent functional groups and core structure. It is anticipated to be a hydrophilic compound with pH-dependent aqueous solubility. The primary stability concern arises from the inherent ring strain of the cyclobutane moiety, suggesting a potential for thermal degradation. The detailed experimental protocols provided in this guide offer a clear and scientifically grounded path for researchers to empirically determine the solubility and stability profiles of this compound. This essential data will underpin its successful application in drug discovery and development, ensuring its behavior is well-understood and predictable in various experimental and formulation contexts.

References

-

Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

-

Quora. (2021). What is the standard pH of carboxylic acids?. [Link]

-

Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

-

BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

-

Oregon State University. (2020). Chapter 19: Carboxylic Acids. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Royal Society of Chemistry. (2013). Analytical Methods. [Link]

-

OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]

-

Chemistry Stack Exchange. (2021). Why are alpha hydroxy acids stable?. [Link]

-

Chemwiki. 4.2 Structure and acidic properties of carboxylic acids. [Link]

-

Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate. [Link]

-

PubChem. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. [Link]

-

PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. [Link]

-

ChemBK. Cyclobutanecarboxylic acid, 3-hydroxy-1-phenyl-, methyl ester, cis-. [Link]

-

Houben-Weyl. (2013). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. [Link]

-

Organic Reactions. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Britannica. (2025). Carboxylic acid - Hydroxy, Keto, Acids. [Link]

-

Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Taylor & Francis. Hydroxycarboxylic acids – Knowledge and References. [Link]

-

GreenChem Industries. Hydroxycarboxylic Acids: Versatile Agents in Personal Care, Pharmaceuticals, and More. [Link]

-

Chen, G. Q., & Wu, Q. (2005). Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Applied Microbiology and Biotechnology. [Link]

-

Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]

-

Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

-

CP Lab Safety. 3-hydroxy-3-methylcyclobutane-1-carboxylic acid, min 97%, 500 mg. [Link]

-

Scilit. Medium‐ and long‐chain 3‐hydroxymonocarboxylic acids: Analysis by gas chromatography combined with mass spectrometry. [Link]

-

Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

- Google Patents. (2017). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.

-

ResearchGate. Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. [Link]

-

Kim, J., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 3. quora.com [quora.com]

- 4. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Resurgence of a Strained Scaffold in Modern Drug Discovery

For decades, the cyclobutane ring was often viewed by medicinal chemists with a degree of apprehension, its inherent ring strain suggesting potential instability. However, a paradigm shift is underway. An increasing body of research now recognizes the unique stereochemical and conformational properties conferred by this four-membered carbocycle, positioning it as a valuable scaffold in the design of novel therapeutics.[1][2][3][4] Its rigid, puckered structure can provide a level of conformational constraint that is highly sought after in optimizing drug-target interactions, improving metabolic stability, and enhancing potency.[1][3][4] This guide delves into the potential therapeutic applications of a specific, yet under-explored, member of this chemical class: 3-hydroxy-3-methylcyclobutanecarboxylic acid . While direct biological data on this compound is scarce, this document will serve as a technical roadmap, extrapolating from the known bioactivities of related cyclobutane derivatives to propose promising avenues of investigation for researchers, scientists, and drug development professionals.

The Cyclobutane Motif: A Privileged Structure in Medicinal Chemistry

The utility of the cyclobutane ring in drug design is multifaceted. Its three-dimensional, non-planar geometry allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to biological targets.[1] Furthermore, the replacement of more flexible aliphatic or even aromatic moieties with a cyclobutane core can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding. This conformational rigidity can also shield metabolically susceptible sites, thereby improving a compound's pharmacokinetic profile.[3][4]

The therapeutic landscape has already been shaped by cyclobutane-containing molecules. From their role in naturally occurring antimicrobial agents to their incorporation in synthetic drugs targeting cancer, diabetes, and viral infections, the versatility of this scaffold is evident.[1][5] A notable example is the development of cyclobutane-based integrin antagonists, where the ring serves as a central scaffold for an arginine-glycine-aspartic acid (RGD) mimetic, demonstrating significant potential in oncology.[6]

Cyclobutane Carboxylic Acids: A Class with Therapeutic Promise

Within the broader family of cyclobutane derivatives, those bearing a carboxylic acid functional group have emerged as a particularly interesting subclass. The carboxylic acid moiety can act as a key pharmacophore, participating in hydrogen bonding and electrostatic interactions within a target's binding site. A pertinent example is a patent describing substituted cyclobutane carboxylic acid compounds with demonstrated anti-influenza virus activity, highlighting the potential of this chemical class in antiviral drug discovery.[7]

Introducing 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Molecule of Untapped Potential

3-Hydroxy-3-methylcyclobutanecarboxylic acid (CAS No. 16286-86-5) represents a specific, intriguing, yet largely uninvestigated molecule within this promising class.[8] Its structure combines the advantageous conformational constraints of the cyclobutane ring with a tertiary alcohol and a carboxylic acid, offering multiple points for potential target interaction and chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxy-3-methylcyclobutanecarboxylic acid is presented below. These parameters are crucial for initial assessments of its drug-like properties.

| Property | Value | Source |

| Molecular Formula | C6H10O3 | |

| Molecular Weight | 130.14 g/mol | |

| CAS Number | 16286-86-5 |

Hypothetical Therapeutic Applications and a Proposed Research Workflow

Given the absence of direct biological data, this section outlines potential therapeutic applications for 3-hydroxy-3-methylcyclobutanecarboxylic acid based on the known activities of structurally related compounds. A detailed experimental workflow is proposed to systematically investigate these hypotheses.

Proposed Therapeutic Areas

-

Antiviral Activity: Drawing parallels with patented cyclobutane carboxylic acids with anti-influenza activity, 3-hydroxy-3-methylcyclobutanecarboxylic acid could be investigated as a potential antiviral agent.[7] The hydroxyl and carboxyl groups may mimic interactions of known viral enzyme inhibitors.

-

Oncology: The rigid scaffold of the molecule could serve as a platform for developing novel anticancer agents, similar to the cyclobutane-based integrin antagonists.[6] The tertiary alcohol could be a key interaction point or a site for further derivatization to improve potency and selectivity.

-